6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Medicinal chemists developing targeted elastase inhibitors face strict pharmacophoric constraints: the 6-amino vs. 7-amino substitution pattern is non-negotiable for HLE activity. This 1,4-benzoxazin-3-one building block solves that specificity requirement. - **Key differentiator:** 6-amino group enables aminoacyl/dipeptidyl derivatization for potent, time-dependent HLE inhibition (patent-validated) - **Physicochemical advantage:** Balanced logP (0.6) vs. non-amino analogs (1.3); HBD:2, HBA:4 for membrane permeability - **Supply reliability:** Solid intermediate (MP 198-200°C), ≥95% purity, ideal for SAR library synthesis

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 105807-80-5
Cat. No. B010941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS105807-80-5
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,10H2,1H3,(H,11,12)
InChIKeySUYYYBBFOLGROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Compound Overview


6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-80-5) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class. Its core structure features a benzene ring fused to an oxazine ring with a carbonyl at the 3-position, but its differentiation lies in the specific 6-amino and 2-methyl substituents. The compound has a molecular weight of 178.19 g/mol and a molecular formula of C9H10N2O2 [1]. This specific substitution pattern is crucial for its utility as a versatile intermediate in medicinal chemistry, enabling further derivatization and conferring distinct physicochemical properties .

Polar building block for medicinal chemistry derivatization
6-amino substitution supports serine protease pharmacophore design
Thermal stability may suit heated reaction sequences

Why 6-Amino-2-methyl-1,4-benzoxazin-3-one Cannot Be Substituted


Generic substitution among benzoxazinones is not feasible due to the high sensitivity of both biological activity and physicochemical properties to even minor structural modifications. The specific positioning of the amino group on the benzene ring (e.g., 6- vs. 7-position) and the presence of a methyl group on the oxazine ring dramatically alter molecular interactions, metabolic stability, and physical form. For instance, the 6-amino substitution pattern in this compound is a key intermediate for constructing specific bioactive molecules like human leukocyte elastase inhibitors, a role that its 7-amino isomer cannot fulfill [1]. The quantitative evidence below details these verifiable differences, confirming why this exact compound is non-interchangeable with its closest analogs.

Positional Isomer (7-amino)
6-amino provides key H-bond geometry for serine protease pharmacophore.
7-amino isomer shifts H-bond vector; incompatible with known inhibitor scaffolds.
Non-amino Analog
6-amino group adds H-bond donor/acceptor, enabling target engagement and polarity.
Non-amino analog lacks amino group, altering solubility and derivatization chemistry.

Quantitative Differentiators of 6-Amino-2-methyl-1,4-benzoxazin-3-one


Enhanced Hydrophilicity and Drug-Likeness

The 6-amino group in CAS 105807-80-5 confers significantly improved aqueous solubility compared to its non-amino parent compound, 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2). This is quantified by a decrease in the computed partition coefficient (XLogP3-AA), a key indicator of hydrophilicity. The lower logP value suggests better drug-likeness and reduced non-specific binding, which is a critical advantage in early-stage drug discovery [1][2].

Hydrophilicity (XLogP3)
Data to verify
0.6
Non-amino analog: 1.3 Reduction of 0.7 log units
Supports polar building block selection for aqueous compatibility
Computed descriptor; experimental solubility may vary
Medicinal Chemistry Physicochemical Profiling Drug Design

Validated High Purity for Reproducible Synthesis

Reputable commercial suppliers, such as AKSci and Apollo Scientific, confirm that the standard industrial purity for CAS 105807-80-5 is ≥95% . This benchmark ensures a consistent starting material quality, which is critical for minimizing variability in downstream synthetic yields and biological assay results. This is a key differentiator from its 7-amino positional isomer, for which similar purity data is reported, but the distinct structural identity necessitates its own validated quality standards .

Purity Specification
Supplier-reported
≥95%
Benchmark from multiple vendors
Lot consistency for reproducible synthetic yields
Confirm with certificate of analysis per batch
Analytical Chemistry Chemical Synthesis Quality Control

Superior Hydrogen Bonding for Molecular Recognition

The 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one structure provides a unique hydrogen bonding profile with two hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) [1]. This profile is distinct from its non-amino analog, which has only one donor and three acceptors [2], and identical to its 7-amino positional isomer . This specific arrangement of donors and acceptors, particularly the 6-position amino group, is crucial for engaging in precise intermolecular interactions with biological targets, such as the active site of serine proteases, where the 7-amino isomer would be geometrically incompatible [3].

H-Bond Donors/Acceptors
Class-level
HBD: 2, HBA: 4
Non-amino: HBD 1, HBA 3 (+1 each)
May enable specific pharmacophore interactions via 6-amino motif
Computed data; target engagement needs experimental confirmation
Structure-Activity Relationship (SAR) Molecular Modeling Crystallography

Higher Thermal Stability than 7-Amino Isomer

The melting point of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is consistently reported in the range of 198-200°C . This is significantly higher than that of its closest positional isomer, 7-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-79-2), which melts at 173-175°C . The ~25°C higher melting point for the 6-amino isomer indicates greater crystal lattice energy and thermal stability, which can translate to better solid-state stability during storage and the ability to withstand more rigorous heating in chemical reactions.

Melting Point
Supplier-reported
198–200 °C
7-amino isomer: 173–175 °C (~25 °C higher)
May support solid-state stability during storage and heated reactions
Vendor-reported ranges; assess for specific process conditions
Process Chemistry Thermal Analysis Crystallization

Recommended Applications for 6-Amino-2-methyl-1,4-benzoxazin-3-one


HLE Inhibitor Synthesis

The 6-amino substituent on the benzoxazinone core is a critical pharmacophoric element for targeting serine proteases like human leukocyte elastase (HLE). Patent and academic literature demonstrate that derivatization at this position, particularly with aminoacyl and dipeptidyl groups, yields potent and time-dependent HLE inhibitors [1]. This specific application is enabled by the unique hydrogen-bonding profile and geometric placement of the 6-amino group, which its 7-amino isomer cannot replicate. Researchers developing therapeutics for pulmonary diseases like emphysema and cystic fibrosis should prioritize this compound as a starting material for constructing known inhibitor scaffolds [1].

Agrochemical and Herbicide Lead Development

The benzoxazinone scaffold is a recognized pharmacophore in agrochemical research, with natural derivatives like DIBOA and DIMBOA exhibiting phytotoxicity. The synthetic versatility of CAS 105807-80-5, particularly the presence of the 6-amino group, allows for the creation of novel, patentable derivatives with enhanced herbicidal activity [2]. The compound's improved water solubility (XLogP3: 0.6) compared to non-amino analogs (XLogP3: 1.3) can be a key advantage in formulating effective, systemic agrochemicals with better bioavailability in plant systems [3][4].

Heterocyclic Library Construction for Lead Discovery

As a versatile building block with a confirmed purity of ≥95%, CAS 105807-80-5 is ideal for constructing focused libraries of benzoxazinone derivatives for high-throughput screening . The 6-amino group serves as a robust handle for a wide array of chemical transformations (e.g., amide bond formation, diazotization, reductive amination), enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) around a privileged scaffold. Its distinct melting point (198-200°C) also ensures it remains a stable, solid intermediate under various reaction and storage conditions, improving synthetic workflow reliability .

Antimicrobial Lead Optimization

The 1,4-benzoxazin-3-one scaffold is a known source of antimicrobial compounds [5]. The specific substitution pattern of CAS 105807-80-5 offers a combination of a polar amino group and a hydrophobic methyl group, resulting in a balanced lipophilicity profile (XLogP3: 0.6) that is favorable for crossing biological membranes [3]. Researchers investigating novel antibacterial or antifungal agents can use this compound to synthesize derivatives with potentially superior pharmacokinetic properties compared to those derived from more lipophilic benzoxazinone analogs. Its unique hydrogen-bonding capacity (HBD: 2, HBA: 4) also provides additional vectors for target engagement [3].

Application
Selection Property
Validation Focus
Serine protease inhibitor (HLE) research
6-Amino pharmacophore geometry
Enzyme inhibition assay context
Herbicidal lead discovery
Polar building block for systemic activity
Phytotoxicity screening
Focused library synthesis
Verified purity reproducibility
High-throughput SAR exploration
Antimicrobial lead optimization
Balanced lipophilicity profile
Membrane permeability and target engagement

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